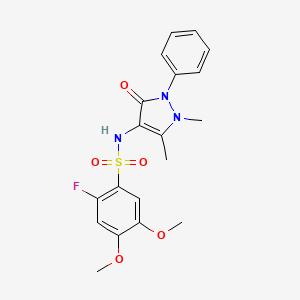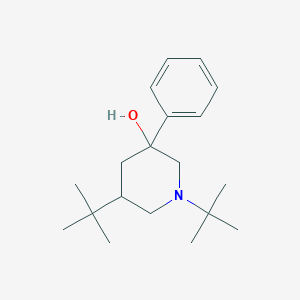![molecular formula C19H15N5O B11050533 2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B11050533.png)
2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]- is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with a carboxamide group and a phenyl ring substituted with a 1,2,4-triazole moiety. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]- typically involves the reaction of quinoline-2-carboxylic acid with an appropriate amine derivative. One common method includes the use of microwave-assisted synthesis, which involves the reaction of 1,2,4-triazole-3-carboxylates with amines under neutral conditions. This method is efficient and environmentally benign, producing amides directly from esters and amines with the liberation of alcohol as a by-product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline and triazole derivatives.
Scientific Research Applications
2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s triazole moiety is known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the quinoline ring can intercalate with DNA, disrupting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine: Another compound with a triazole moiety and similar biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its antibacterial and antifungal properties.
properties
Molecular Formula |
C19H15N5O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H15N5O/c1-24-12-20-23-18(24)14-6-4-7-15(11-14)21-19(25)17-10-9-13-5-2-3-8-16(13)22-17/h2-12H,1H3,(H,21,25) |
InChI Key |
LLTWEMAVMSQXIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-3-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B11050454.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11050479.png)
![(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B11050481.png)

![1-cycloheptyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050494.png)
![7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11050495.png)

![1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050510.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050526.png)
![methyl 3-(3-bromo-4-fluorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11050537.png)
![3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050540.png)

![1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11050548.png)